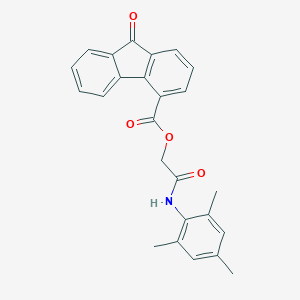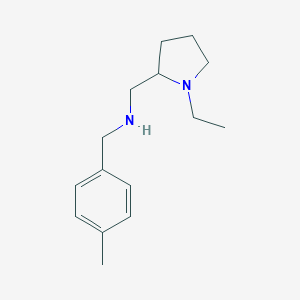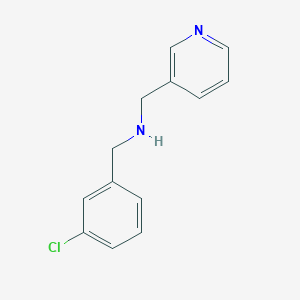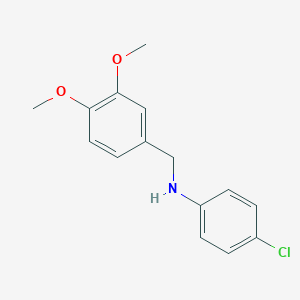
2-(mesitylamino)-2-oxoethyl 9-oxo-9H-fluorene-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(mesitylamino)-2-oxoethyl 9-oxo-9H-fluorene-4-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(mesitylamino)-2-oxoethyl 9-oxo-9H-fluorene-4-carboxylate is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins involved in the growth and proliferation of cancer cells or bacteria.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not have any significant effects on normal cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(mesitylamino)-2-oxoethyl 9-oxo-9H-fluorene-4-carboxylate in lab experiments is its low toxicity profile, making it a safer alternative to other compounds. However, its low solubility in water can make it challenging to work with in some experiments.
Future Directions
There are several potential future directions for research on 2-(mesitylamino)-2-oxoethyl 9-oxo-9H-fluorene-4-carboxylate. One area of interest is its potential use in the development of new antibacterial and antifungal agents. Another area of research is its potential use in the development of new OLEDs and organic solar cells. Further studies are also needed to fully understand the mechanism of action of this compound and its potential use in cancer treatment.
In conclusion, this compound is a promising chemical compound with potential applications in various scientific research fields. Its low toxicity profile and potential for use in antibacterial, antifungal, and cancer treatment make it an area of interest for future research. Further studies are needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 2-(mesitylamino)-2-oxoethyl 9-oxo-9H-fluorene-4-carboxylate involves the reaction of 9-oxo-9H-fluorene-4-carboxylic acid with mesitylamine and ethyl chloroformate. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The yield of the product is typically around 60%.
Scientific Research Applications
2-(mesitylamino)-2-oxoethyl 9-oxo-9H-fluorene-4-carboxylate has shown potential applications in various scientific research fields. It has been studied for its antibacterial, anticancer, and antifungal properties. It has also been investigated for its potential use in organic light-emitting diodes (OLEDs) and organic solar cells.
properties
Molecular Formula |
C25H21NO4 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
[2-oxo-2-(2,4,6-trimethylanilino)ethyl] 9-oxofluorene-4-carboxylate |
InChI |
InChI=1S/C25H21NO4/c1-14-11-15(2)23(16(3)12-14)26-21(27)13-30-25(29)20-10-6-9-19-22(20)17-7-4-5-8-18(17)24(19)28/h4-12H,13H2,1-3H3,(H,26,27) |
InChI Key |
UKZJESRHNZKVFF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC(=O)C2=CC=CC3=C2C4=CC=CC=C4C3=O)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC(=O)C2=CC=CC3=C2C4=CC=CC=C4C3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-{3-[(4-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B262722.png)
![N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine](/img/structure/B262723.png)


![2-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-butanol](/img/structure/B262737.png)
![1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B262739.png)

![4-[(3-Bromobenzyl)amino]-1-butanol](/img/structure/B262743.png)
![2-[(2-Chloro-6-fluorobenzyl)amino]butan-1-ol](/img/structure/B262745.png)

![N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide](/img/structure/B262748.png)